Apixaban Metabolite 5 Methyl Ester
CAS No.:
Cat. No.: VC0204419
Molecular Formula: C₂₆H₂₉N₅O₅
Molecular Weight: 491.54
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₆H₂₉N₅O₅ |
---|---|
Molecular Weight | 491.54 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
Apixaban Metabolite 5 Methyl Ester, systematically named 5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid Methyl Ester, is a derivative of apixaban formed via hepatic cytochrome P450-mediated oxidation and subsequent esterification . Its molecular formula C₂₆H₂₉N₅O₅ corresponds to a monoisotopic mass of 459.1907 Da, though discrepancies exist between sources, with PubChem reporting a higher molecular weight of 491.5 g/mol due to potential hydration or salt forms .
Structural Elucidation and Isomerism
The metabolite features a pyrazolo[3,4-c]pyridine core substituted with a 4-methoxyphenyl group at position 1 and a carbamoyl moiety at position 3 (Figure 1). Critical stereoelectronic features include:
-
Methyl ester at the pentanoic acid side chain (position 5)
X-ray diffraction data remains unavailable, but computational models predict a planar pyridine ring with perpendicular orientation of the methoxyphenyl group, creating a T-shaped topology that may influence protein binding .
Analytical Profiling and Detection Methodologies
Chromatographic Separation Protocols
A validated UPLC method achieves baseline separation of Apixaban Metabolite 5 Methyl Ester from parent drug and other impurities using:
Parameter | Specification |
---|---|
Column | Fortis Speed Core C18 (150 × 4.6 mm, 2.6 µm) |
Mobile Phase A | 10 mM KH₂PO₄ (pH 5.0):MeOH (90:10) |
Mobile Phase B | KH₂PO₄:ACN:MeOH (20:20:60) |
Gradient | 25-50% B over 10 min |
Detection | UV 235 nm |
Retention Time | 14.2 ± 0.3 min |
This method demonstrates linearity (R²=0.9998) across 0.1–2.5 µg/mL with LOD/LOQ of 0.003%/0.009% .
Forced Degradation Studies
Stability-indicating assays under ICH guidelines reveal:
-
Acid hydrolysis (1N HCl, 80°C): 12.3% degradation → N-formyl impurity
-
Oxidative stress (15% H₂O₂): 8.7% degradation → sulfoxide derivatives
-
Photolysis (1.2 million lux-hours): <5% degradation
The metabolite itself shows greater stability than parent apixaban under basic conditions (0.5N NaOH), degrading only 3.1% over 10 hours .
Metabolic Pathways and Pharmacokinetic Relevance
Biotransformation Mechanisms
As a CYP3A4/CYP1A2-mediated metabolite, Apixaban Metabolite 5 Methyl Ester accounts for ≤2.8% of systemic exposure based on radiolabeled studies . Key metabolic steps:
-
O-demethylation of parent apixaban’s methoxy group
-
Esterification via hepatic carboxylesterase 1 (CES1)
-
Sulfation at the primary amine → O-demethyl apixaban sulfate (major urinary metabolite)
Disposition Kinetics
Comparative pharmacokinetic parameters:
Parameter | Apixaban Parent | 5 Methyl Ester Metabolite |
---|---|---|
Cmax (ng/mL) | 172 ± 48 | 4.7 ± 1.2 |
Tmax (h) | 3.0 | 5.8 |
t₁/₂ (h) | 12.7 | 18.4 |
CLrenal (mL/min) | 28 | <1 |
The metabolite’s prolonged half-life suggests enterohepatic recirculation, though its low plasma concentration minimizes clinical impact .
Toxicological and Clinical Considerations
Anticoagulant Activity
Though 24-fold less potent than apixaban in factor Xa inhibition (IC₅₀ = 3.2 nM vs. 0.08 nM), the metabolite contributes to prolonged anticoagulation in CYP2C19 poor metabolizers .
Advanced Characterization Techniques
High-Resolution Mass Spectrometry
HRMS (Q-TOF) fragmentation pattern (m/z):
-
Base peak: 459.1907 [M+H]+
-
Characteristic ions:
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 600 MHz):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume